molecular formula C13H17N3O B11743814 N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11743814
M. Wt: 231.29 g/mol
InChI Key: OMYPQVZVQMCAMD-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-ethoxy-substituted benzyl group attached to the pyrazole ring’s 4-position. Pyrazole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and kinase inhibitory activities .

For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS 1025565-88-3) was synthesized using cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C . Similar methodologies may apply to the target compound.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-3-17-13-6-4-11(5-7-13)8-14-12-9-15-16(2)10-12/h4-7,9-10,14H,3,8H2,1-2H3

InChI Key

OMYPQVZVQMCAMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 4-Ethoxybenzyl Halides

The most direct method involves reacting 1-methyl-1H-pyrazol-4-amine (1 ) with 4-ethoxybenzyl chloride (2 ) under basic conditions.

Procedure :

  • Reactants : 1-methyl-1H-pyrazol-4-amine (1.0 eq), 4-ethoxybenzyl chloride (1.2 eq), K2_2CO3_3 (2.0 eq)

  • Solvent : DMF or acetonitrile (0.1 M concentration)

  • Conditions : 80°C, 12–24 h under nitrogen

  • Workup : Extraction with ethyl acetate, column chromatography (SiO2_2, EtOAc/hexane 1:3)

Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%
Reaction Scale1–10 mmol

Mechanistic Insight :
The reaction proceeds via an SN_\text{N}2 mechanism, with K2_2CO3_3 deprotonating the pyrazole amine to enhance nucleophilicity. Steric hindrance at the pyrazole N1-methyl group ensures regioselective alkylation at the 4-position.

Reductive Amination Using 4-Ethoxybenzaldehyde

Two-Step Protocol

This method avoids handling benzyl halides by employing 4-ethoxybenzaldehyde (3 ) in a reductive amination.

Procedure :

  • Imine Formation :

    • Reactants : 1 (1.0 eq), 3 (1.1 eq), molecular sieves (4 Å)

    • Solvent : HFIP (hexafluoroisopropanol)

    • Conditions : RT, 6 h

  • Reduction :

    • Reductant : NaBH3_3CN (1.5 eq)

    • Solvent : MeOH

    • Conditions : 0°C → RT, 2 h

Data :

ParameterValueSource
Overall Yield75–82%
Diastereoselectivity>99% (single isomer)

Advantages :

  • HFIP enhances imine stability, minimizing side reactions.

  • NaBH3_3CN selectively reduces imines without affecting the pyrazole ring.

Pyrazole Ring Construction via Cyclocondensation

Hydrazine-Based Cyclization

Building the pyrazole core with pre-installed N-substituents ensures regiochemical control.

Procedure :

  • Hydrazine Formation :

    • Reactants : 4-ethoxybenzylhydrazine (4 ), methyl acetoacetate (5 )

    • Catalyst : Acetic acid (0.5 eq)

    • Conditions : Reflux, 8 h

  • Cyclization :

    • Oxidant : I2_2/DMSO (1:2 molar ratio)

    • Solvent : EtOH

    • Conditions : 60°C, 4 h

Data :

ParameterValueSource
Yield (Step 1+2)55–60%
Purity (NMR)>98%

Limitations :

  • Multi-step synthesis reduces overall efficiency.

  • Requires purification after cyclization.

Continuous Flow Catalysis for Scalability

Microreactor-Assisted Alkylation

For industrial-scale production, continuous flow systems improve yield and reproducibility.

Procedure :

  • Reactants : 1 (1.0 eq), 2 (1.05 eq), Et3_3N (1.5 eq)

  • Solvent : MeCN

  • Reactor : Tubular microreactor (ID: 1 mm, L: 5 m)

  • Conditions : 100°C, residence time: 10 min

Data :

ParameterValueSource
Yield85–90%
Throughput1.2 kg/day

Advantages :

  • Enhanced heat transfer minimizes decomposition.

  • 20% higher yield compared to batch methods.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Alkylation68–72ModerateHigh
Reductive Amination75–82HighModerate
Cyclocondensation55–60LowLow
Continuous Flow85–90IndustrialHigh

Key Observations :

  • Reductive amination offers the best balance of yield and scalability for lab-scale synthesis.

  • Continuous flow is optimal for manufacturing but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine and related compounds:

Compound Name Substituent on Benzyl Group Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Ethoxy (-OCH₂CH₃) 1-Methyl C₁₂H₁₇N₃O 231.29 High lipophilicity; potential CNS activity
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Bromo (-Br) 1-Methyl C₁₁H₁₂BrN₃ 266.14 Halogenated analog; possible antibacterial use
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Chloro (-Cl) 1-Methyl C₁₁H₁₂ClN₃ 221.68 Electron-withdrawing substituent; improved metabolic stability
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine 4-Methoxy (-OCH₃) 1,3-Dimethyl C₁₅H₂₀N₄O 272.35 Lower lipophilicity vs ethoxy analog; kinase inhibition
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 3-Methyl, N-cyclopropyl C₁₁H₁₄N₄ 202.26 Heterocyclic amine; 17.9% synthesis yield

Key Observations

Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and altered electronic profiles, which may improve binding to hydrophobic enzyme pockets .

Synthetic Challenges :

  • Ethoxy and methoxy benzyl derivatives typically require protective group strategies to prevent ether cleavage during synthesis. Copper-catalyzed coupling, as seen in , is effective for introducing amine groups.

Q & A

Q. What are the common synthetic routes for N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. For example:

  • Nucleophilic substitution : Reacting 4-ethoxybenzyl halides with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Reductive amination : Using 4-ethoxybenzaldehyde and 1-methyl-1H-pyrazol-4-amine with NaBH₃CN in methanol .

Q. Key Optimization Factors :

ParameterImpact on Yield
Solvent polarityHigher polarity (DMF) improves solubility of intermediates
Temperature60–80°C balances reaction rate and side-product formation
CatalystPd-based catalysts enhance cross-coupling efficiency

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., ethoxyphenyl CH₂ at δ ~4.3 ppm, pyrazole ring protons at δ ~7.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 260.1542) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrazole-amine linkage .

Q. Example Data :

TechniqueKey Peaks/Parameters
1^1H NMRδ 2.3 (s, 3H, CH₃), δ 3.9 (q, 2H, OCH₂), δ 4.4 (s, 2H, CH₂N)
X-rayC-N bond length: 1.45 Å; dihedral angle: 15° between pyrazole and phenyl rings

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be resolved?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Recommended approaches:

  • Dose-response standardization : Use a unified protocol (e.g., fixed incubation time, cell line) .
  • Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
  • Target validation : Employ CRISPR knockout models to confirm on-target effects .

Case Study : Inconsistent antimicrobial activity may stem from varying bacterial membrane permeability; use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases), prioritizing poses with low RMSD (<2.0 Å) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Build models using substituent descriptors (e.g., Hammett σ) to optimize bioactivity .

Example Finding : Fluorine substitution at the ethoxy group improves hydrophobic interactions in kinase binding pockets .

Q. How can synthetic by-products or impurities be identified and mitigated?

Methodological Answer:

  • HPLC-MS : Detect impurities at levels >0.1% using C18 columns and gradient elution .
  • Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., imine intermediates in reductive amination) .
  • Purification : Flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes polar by-products .

Q. Common By-Products :

ImpuritySource
N-alkylated derivativesExcess alkylating agent
Oxidized pyrazoleAir exposure during synthesis

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow crystallization .
  • Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize lattice packing .
  • Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups .

Case Study : Ethoxyphenyl derivatives often form P2₁/c monoclinic crystals; optimize cooling rates to avoid amorphous phases .

Q. How do substituent modifications (e.g., ethoxy vs. fluoro groups) affect bioactivity?

Methodological Answer:

  • SAR Studies : Compare analogs in a standardized assay (Table):
SubstituentTarget (IC₅₀)LogP
4-EthoxyphenylKinase A: 12 nM2.1
3,5-DifluorophenylKinase A: 8 nM2.8
4-MethoxybenzylKinase A: 25 nM1.9

Fluorine enhances potency via hydrophobic effects, while ethoxy improves solubility .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reactor design : Continuous flow systems minimize exothermic risks in alkylation steps .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Purification scalability : Replace column chromatography with crystallization (yield >85% with ethanol/water) .

Q. Key Metrics for Scale-Up :

ParameterLab ScalePilot Scale
Yield60%75%
Purity95%98%
Reaction Volume50 mL20 L

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